Cas no 2112543-82-3 (1-Oxaspiro[4.4]nonane-4-carbonitrile)
![1-Oxaspiro[4.4]nonane-4-carbonitrile structure](https://ja.kuujia.com/scimg/cas/2112543-82-3x500.png)
1-Oxaspiro[4.4]nonane-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- EN300-744244
- 1-oxaspiro[4.4]nonane-4-carbonitrile
- 2112543-82-3
- 1-Oxaspiro[4.4]nonane-4-carbonitrile
-
- インチ: 1S/C9H13NO/c10-7-8-3-6-11-9(8)4-1-2-5-9/h8H,1-6H2
- InChIKey: HAVLWKUOLABTSM-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C#N)C21CCCC2
計算された属性
- せいみつぶんしりょう: 151.099714038g/mol
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 33Ų
1-Oxaspiro[4.4]nonane-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-744244-0.5g |
1-oxaspiro[4.4]nonane-4-carbonitrile |
2112543-82-3 | 95.0% | 0.5g |
$809.0 | 2025-03-11 | |
Enamine | EN300-744244-5.0g |
1-oxaspiro[4.4]nonane-4-carbonitrile |
2112543-82-3 | 95.0% | 5.0g |
$2443.0 | 2025-03-11 | |
Enamine | EN300-744244-2.5g |
1-oxaspiro[4.4]nonane-4-carbonitrile |
2112543-82-3 | 95.0% | 2.5g |
$1650.0 | 2025-03-11 | |
Enamine | EN300-744244-0.25g |
1-oxaspiro[4.4]nonane-4-carbonitrile |
2112543-82-3 | 95.0% | 0.25g |
$774.0 | 2025-03-11 | |
Enamine | EN300-744244-0.05g |
1-oxaspiro[4.4]nonane-4-carbonitrile |
2112543-82-3 | 95.0% | 0.05g |
$707.0 | 2025-03-11 | |
Enamine | EN300-744244-0.1g |
1-oxaspiro[4.4]nonane-4-carbonitrile |
2112543-82-3 | 95.0% | 0.1g |
$741.0 | 2025-03-11 | |
Enamine | EN300-744244-1.0g |
1-oxaspiro[4.4]nonane-4-carbonitrile |
2112543-82-3 | 95.0% | 1.0g |
$842.0 | 2025-03-11 | |
Enamine | EN300-744244-10.0g |
1-oxaspiro[4.4]nonane-4-carbonitrile |
2112543-82-3 | 95.0% | 10.0g |
$3622.0 | 2025-03-11 |
1-Oxaspiro[4.4]nonane-4-carbonitrile 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
1-Oxaspiro[4.4]nonane-4-carbonitrileに関する追加情報
Comprehensive Overview of 1-Oxaspiro[4.4]nonane-4-carbonitrile (CAS No. 2112543-82-3): Properties, Applications, and Industry Insights
1-Oxaspiro[4.4]nonane-4-carbonitrile (CAS No. 2112543-82-3) is a specialized organic compound featuring a unique spirocyclic structure combined with a nitrile functional group. This molecule has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for complex syntheses. The spirocyclic framework and carbonitrile moiety make it a valuable intermediate for designing novel bioactive molecules, aligning with current trends in drug discovery and sustainable chemistry.
In recent years, the demand for spirocyclic compounds like 1-Oxaspiro[4.4]nonane-4-carbonitrile has surged, driven by their applications in developing kinase inhibitors, antimicrobial agents, and materials science. Researchers frequently search for "spirocyclic nitriles in drug design" or "CAS 2112543-82-3 synthesis methods," reflecting its relevance in cutting-edge science. The compound’s stability and modularity also align with green chemistry principles, addressing industry needs for eco-friendly synthetic routes.
The structural uniqueness of 1-Oxaspiro[4.4]nonane-4-carbonitrile lies in its 1-oxaspiro[4.4]nonane core, which offers steric constraints that can enhance selectivity in molecular interactions. This property is critical for optimizing drug candidates, as highlighted by frequent queries such as "role of spirocycles in medicinal chemistry." Additionally, the nitrile group serves as a handle for further derivatization, enabling the creation of amides, carboxylic acids, or heterocycles—key transformations in API development.
From a commercial perspective, suppliers and manufacturers often emphasize the compound’s purity (>98%) and scalability, responding to queries like "buy 1-Oxaspiro[4.4]nonane-4-carbonitrile" or "CAS 2112543-82-3 suppliers." Analytical data, including NMR and HPLC profiles, are typically provided to ensure compliance with rigorous industry standards. Regulatory compliance (e.g., REACH, FDA guidelines) further underscores its suitability for global markets.
Emerging applications of 1-Oxaspiro[4.4]nonane-4-carbonitrile extend to material science, where its rigid backbone contributes to advanced polymer designs. Searches for "spirocyclic monomers for high-performance materials" correlate with this trend. Furthermore, its potential in asymmetric catalysis and chiral auxiliaries is being explored, addressing the growing demand for enantioselective synthesis methods in fine chemicals.
In summary, 1-Oxaspiro[4.4]nonane-4-carbonitrile (CAS No. 2112543-82-3) represents a multifaceted tool for researchers tackling challenges in life sciences and materials innovation. Its combination of structural novelty and functional adaptability positions it at the forefront of modern synthetic chemistry, resonating with both academic and industrial priorities.
2112543-82-3 (1-Oxaspiro[4.4]nonane-4-carbonitrile) 関連製品
- 1215034-20-0(2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine)
- 2593-27-3(2-bromo-N-hydroxybenzamide)
- 2163138-25-6(2-(3-{(benzyloxy)carbonylamino}-5-(propan-2-yl)oxolan-3-yl)acetic acid)
- 899745-80-3(4-oxo-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-4H-chromene-2-carboxamide)
- 116120-36-6(Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate)
- 1203261-05-5(3-methyl-7-(2-phenoxyethyl)-8-(propan-2-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2228899-95-2(tert-butyl N-3-amino-2-(2,3-difluorophenyl)-2-methylpropylcarbamate)
- 1937-66-2(11-DOCOSENOIC ACID, METHYL ESTER, (Z)-)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)



